molecular formula C15H10O B085050 9-Ethynyl-9-fluorenol CAS No. 13461-74-0

9-Ethynyl-9-fluorenol

Cat. No. B085050
CAS RN: 13461-74-0
M. Wt: 206.24 g/mol
InChI Key: MMZVVJGCZZAWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethynyl-9-fluorenol is a multifunctional compound that has garnered attention for its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties. Its derivatives are explored for various applications, including optoelectronic materials due to their luminescent properties with high quantum yields (Jianchuan Ye et al., 2007).

Synthesis Analysis

The synthesis of 9-ethynyl-9-fluorenol and its derivatives involves sophisticated chemical processes that enable the exploration of its crystallographic and optical properties. Jianchuan Ye et al. (2007) elaborated on the synthesis methods and characterization of these compounds, highlighting their potential in the field of optoelectronics due to their luminescent properties.

Molecular Structure Analysis

The molecular structure of 9-ethynyl-9-fluorenol has been analyzed through various spectroscopic methods, providing insights into its crystal effects on molecular charge densities. A detailed study by Overgaard et al. (2003) utilized low-temperature single-crystal X-ray diffraction data to determine the charge density distribution in crystalline 9-ethynyl-9-fluorenol, comparing it with theoretical DFT calculations (J. Overgaard et al., 2003).

Chemical Reactions and Properties

Various chemical reactions and properties of 9-ethynyl-9-fluorenol have been explored, demonstrating the compound's versatility. For instance, its ability to form derivatives through reactions with triaryltin hydride and its reaction pathways leading to organotin compounds have been documented, showcasing the compound's reactivity and potential for creating diverse chemical structures (Qian Ming & F. Fang, 2000).

Physical Properties Analysis

The study of 9-ethynyl-9-fluorenol's physical properties, such as its crystal structure and solubility, contributes to understanding its interactions and stability in various environments. The analysis of its crystal structure reveals important details about its molecular geometry and packing in the solid state, influencing its physical behavior and applications.

Chemical Properties Analysis

The chemical properties of 9-ethynyl-9-fluorenol, including its reactivity and the nature of its derivatives, are crucial for its applications in materials science and chemistry. Its photochemical properties, for example, have been investigated to understand the generation of fluorenyl cations and their stability, which is significant for developing photovoltaic materials and understanding reaction mechanisms (Mathew Bancerz et al., 2010).

Scientific Research Applications

  • Optoelectronic Materials : A series of compounds derived from 9-ethynyl-9-fluorenol were synthesized and characterized, revealing some derivatives to be luminescent with high quantum yields. This indicates potential use as optoelectronic materials based on their optical properties (Ye et al., 2007).

  • Molecular Charge Densities : The charge density distribution in crystalline 9-ethynyl-9-fluorenol was studied, providing insights into molecular electrostatic potentials and atomic charges. This has implications for understanding and designing materials with specific electronic properties (Overgaard et al., 2003).

  • Polymer Chemistry : Poly(9-ethynyl-9-fluorenol) was prepared via polymerization and characterized. It showed potential applications in the field of conductive polymers due to its conjugated polymer backbone system with fluorene groups, exhibiting photoluminescence and a specific band gap (Jang & Son, 2014).

  • Electrochemical Studies : The electroreduction of aryl derivatives of methanol, including 9-fluorenol, was studied, showing the potential application in designing electrochemical reactions and understanding the behavior of similar organic molecules (Mendkovich et al., 2016).

  • Kinetic Stabilization in Zeolites : The reactivity of the 9-fluorenyl cation, generated via photoheterolysis of 9-fluorenols in alkali metal zeolites, was explored. This offers insights into the stabilizing effects of non-proton exchanged zeolites on electrophilic guests, which could be beneficial for catalysis or material storage (O'neill et al., 2000).

  • Explosive Detection : A study on 9-ethynyl-9-hydroxyanthrone, a derivative of 9-ethynyl-9-fluorenol, showed high fluorescence response to explosives like TNT and HMX, indicating its potential as a sensing material for detecting explosives (Liu, 2011).

  • Supramolecular Chemistry : Host compounds derived from 9-ethynyl-9-fluorenol were synthesized, and their inclusion properties were studied. The changes in color upon guest complexation and the modes of supramolecular interaction have implications for designing materials with responsive properties (Hosseinzadeh et al., 2007).

Safety And Hazards

9-Ethynyl-9-fluorenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

9-ethynylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVVJGCZZAWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333823
Record name 9-Ethynyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethynyl-9-fluorenol

CAS RN

13461-74-0
Record name 9-Ethynyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9 g (0.05 mol) of 9-fluorenone and 100 ml of anhydrous THF are charged into a dry flask of 250 ml. To the resulting solution a suspension of sodium acetylide [17.8 g (0.0525 mol) in mineral oil/xylene, 18% by weight based on the suspension; solid purity 95%] is added under nitrogen, by means of a syringe. The resulting suspension is kept overnight under nitrogen and with stirring before being poured into 75 ml of 10% HCl. The phases are separated and the aqueous phase is extracted twice with 100 ml of ethyl ether. The organic extracts are combined and thoroughly dried over sodium sulfate. By eliminating the solvent, 10.1 g of product is obtained, which is used without any further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethynyl-9-fluorenol
Reactant of Route 2
Reactant of Route 2
9-Ethynyl-9-fluorenol
Reactant of Route 3
Reactant of Route 3
9-Ethynyl-9-fluorenol
Reactant of Route 4
Reactant of Route 4
9-Ethynyl-9-fluorenol
Reactant of Route 5
Reactant of Route 5
9-Ethynyl-9-fluorenol
Reactant of Route 6
9-Ethynyl-9-fluorenol

Citations

For This Compound
63
Citations
J Overgaard, MP Waller, JA Platts… - The Journal of Physical …, 2003 - ACS Publications
… In this study, the experimental charge density distribution of the Z2 compound 9-ethynyl-9-fluorenol (1) is reported and compared to high-level theoretical results. The main emphasis of …
Number of citations: 16 pubs.acs.org
J Ye, J Ge, X Chen, Z Zhao, P Lu - Tetrahedron, 2007 - Elsevier
… In conclusion, we described a facile synthetic route to 9-ethynyl-9-fluorenol. Several fluorescent compounds derived from it were thereafter synthesized. Emission properties were not …
Number of citations: 8 www.sciencedirect.com
H Schottenberger, K Wurst, MR Buchmeiser - Journal of organometallic …, 1999 - Elsevier
… The parent 9-ethynyl-9-fluorenol 1 [13461-74-0] is synthesized by the reaction of lithium acetylide·ethylenediamine with fluorenone [13461-74-0]. Subsequent protection of the parent …
Number of citations: 25 www.sciencedirect.com
SH Jang, TK Son - Molecular Crystals and Liquid Crystals, 2014 - Taylor & Francis
… A fluorenyl group-containing polyacetylene, poly(9-ethynyl-9-fluorenol) was prepared by the polymerization of 9-ethynyl-9-fluorenol (EF) by [(nbd)RhCl] 2 . The polymerization …
Number of citations: 2 www.tandfonline.com
YS Gal, SH Jin, JW Park, KT Lim - Journal of Industrial and Engineering …, 2015 - Elsevier
Transition metal-catalyzed polymerizations of 9-ethynyl-9-hydroxyfluorene (EHF) were investigated. EHF was easily polymerized by various transition metal catalysts to give in relatively …
Number of citations: 18 www.sciencedirect.com
J Huang, X Zhou, Q Zhao, S Li… - Chinese Journal of …, 2017 - Wiley Online Library
… Treatment of the vinylidene complex 5 with a solution of 9-ethynyl-9-fluorenol in anhydrous dichloromethane, and triethylamine or DBU (1,8-diazabicyclo[5.4.0]-undec-7-ene) in the …
Number of citations: 13 onlinelibrary.wiley.com
N Lu, C Miao, X Lan - Available at SSRN 4576666 - papers.ssrn.com
The mechanism is investigated for indeno-annulation of o-formyl-ynone, p-bis-o-formyl-ynone with DMAD under metal-free. The cascade process consists of Michael addition, aldol …
Number of citations: 0 papers.ssrn.com
R Hosseinzadeh, W Seichter… - Supramolecular …, 2007 - Taylor & Francis
… Two host compounds 2,7-dibromo-9-ethynyl-9-fluorenol (1) and 2,7-dibromo-9-trimethylsilylethynyl-9-fluorenol (2) were synthesized and their inclusion properties studied. Crystals of …
Number of citations: 2 www.tandfonline.com
M Qian, F Fu, H Pan - Acta Chimica Sinica, 2000 - sioc-journal.cn
… The (Z)-2-(triarylstannyl)-1-(9-hydroxy-9-fluorenyl) ethylene [aryl= phenyl (1), Aryl= p-tolyl (2)] were synthesized by reactions of 9-ethynyl-9-fluorenol and triaryltin hydride in diethyl ether…
Number of citations: 2 sioc-journal.cn
JG Cannon, LL Darko - The Journal of Organic Chemistry, 1964 - ACS Publications
… 9-Ethynyl-9-fluorenol was also subjected to ozonolysis, forming 9-hydroxyfluorene-9-carboxylic acid. Ozonolysis appears to be useful in the preparation of otherwise difficultly obtainable…
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.